2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally the incorporation of the piperidine moiety.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Pyrimidine Ring: The pyrazole derivative is then reacted with an appropriate aldehyde and urea or thiourea to form the pyrimidine ring.
Incorporation of Piperidine Moiety: The final step involves the reaction of the pyrimidine derivative with a piperidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory, anti-cancer, and anti-microbial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-5-16-15(4)20-19(24-14(3)11-13(2)21-24)23(18(16)26)12-17(25)22-9-7-6-8-10-22/h11H,5-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJNWANVVGFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)N2CCCCC2)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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